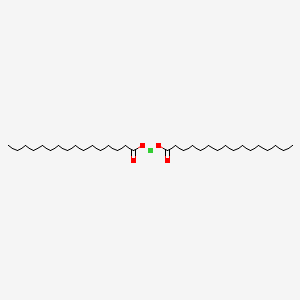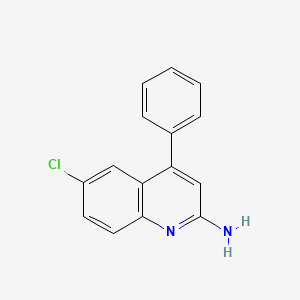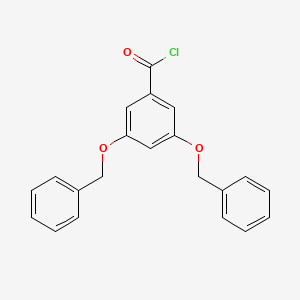
Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-
描述
Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)- is an organic compound with the chemical formula C14H13N3O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)- typically involves multiple steps One common method starts with quinoline as the starting materialThe reaction conditions often involve the use of solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane, with catalysts and reagents such as potassium hydroxide and methyl cyanoacetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include solvent-free methods or microwave-assisted synthesis to reduce reaction times and improve product purity .
化学反应分析
Types of Reactions
Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, phenyl isothiocyanate, and methyl cyanoacetate. Reaction conditions may involve heating, stirring, and the use of solvents like dimethylformamide (DMF) and dichloromethane .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
科学研究应用
Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a chemical reagent in organic synthesis to create novel heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)- involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
相似化合物的比较
Similar Compounds
N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide: This compound has a similar structure but with an ethoxy group instead of a methoxy group.
N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide: This compound includes a chloro group, which can alter its chemical properties and biological activities.
Uniqueness
Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxy group, in particular, may influence its solubility and interaction with biological targets .
属性
分子式 |
C13H11N3O3 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC 名称 |
N-(3-cyano-6-methoxy-4-oxo-1H-quinolin-7-yl)acetamide |
InChI |
InChI=1S/C13H11N3O3/c1-7(17)16-11-4-10-9(3-12(11)19-2)13(18)8(5-14)6-15-10/h3-4,6H,1-2H3,(H,15,18)(H,16,17) |
InChI 键 |
XCMZZJIRZIMGSA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C2C(=C1)NC=C(C2=O)C#N)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-Dimethyl-chromeno[3,4-c]pyridin-5-one](/img/structure/B8783208.png)



![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]acetamide](/img/structure/B8783233.png)

![1-(4-(Imidazo[1,2-A]pyridin-2-YL)phenyl)ethanone](/img/structure/B8783242.png)


![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 5-chloro-N,N-dimethyl-](/img/structure/B8783279.png)
